Vat Red MR

Catalog No.
S12284499
CAS No.
6373-23-5
M.F
C16H10ClNO2
M. Wt
283.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vat Red MR

CAS Number

6373-23-5

Product Name

Vat Red MR

IUPAC Name

4-(4-chloroanilino)naphthalene-1,2-dione

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

InChI

InChI=1S/C16H10ClNO2/c17-10-5-7-11(8-6-10)18-14-9-15(19)16(20)13-4-2-1-3-12(13)14/h1-9,18H

InChI Key

QTTMWEAGKZDIAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=C(C=C3)Cl

Vat Red MR is a synthetic vat dye primarily used in the textile industry for dyeing cellulosic fibers such as cotton. It is classified as a vat dye due to its excellent fastness properties, which include resistance to fading and washing. The compound exhibits a vibrant red color, making it desirable for various applications in textiles. The chemical structure of Vat Red MR is characterized by its molecular formula C16H10ClNO2C_{16}H_{10}ClNO_2 and its CAS number is 6373-23-5. Its IUPAC name is 4-(4-chloroanilino)naphthalene-1,2-dione, indicating the presence of a chlorinated aniline moiety attached to a naphthalene derivative.

- Chemistry" class="citation ml-xs inline" data-state="closed" href="https://wou.edu/chemistry/courses/online-chemistry-textbooks/3890-2/ch104-chapter-5-chemical-reactions/" rel="nofollow noopener" target="_blank"> .

Key Reactions

  • Reduction:
    Vat Red MR+Sodium DithioniteLeuco Vat Red MR soluble \text{Vat Red MR}+\text{Sodium Dithionite}\rightarrow \text{Leuco Vat Red MR soluble }
  • Oxidation:
    Leuco Vat Red MR+O2Vat Red MR insoluble \text{Leuco Vat Red MR}+\text{O}_2\rightarrow \text{Vat Red MR insoluble }

The synthesis of Vat Red MR involves multiple steps typically associated with vat dye production. The process generally includes:

  • Nitration: Introduction of nitro groups into aromatic compounds.
  • Reduction: Conversion of nitro groups to amino groups.
  • Formation of Naphthoquinone: Reaction between aniline derivatives and naphthoquinone structures.
  • Chlorination: Introduction of chlorine atoms into the aromatic system.

These steps are carefully controlled to ensure high yields and purity of the final product.

Vat Red MR is predominantly used in the textile industry for dyeing cotton and other cellulosic materials due to its excellent color fastness properties. Additionally, it finds applications in:

  • Paper Industry: As a coloring agent in paper products.
  • Leather Industry: For dyeing leather goods.
  • Art Supplies: In certain pigments used for artistic applications.

The durability and vibrancy of Vat Red MR make it a preferred choice in these sectors.

Interaction studies involving Vat Red MR have primarily focused on its behavior in textile applications and potential environmental impacts. Research has shown that vat dyes can interact with various substances during the dyeing process, including water, surfactants, and other chemicals used in textile processing. Understanding these interactions is crucial for optimizing dyeing conditions and minimizing environmental impact.

Moreover, studies on the degradation products of vat dyes have raised concerns regarding their toxicity and persistence in aquatic environments, highlighting the need for responsible usage and disposal practices .

Vat Red MR can be compared with other vat dyes such as Vat Red 10 and Vat Red 1. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaColorFastness PropertiesUnique Features
Vat Red MRC16H10ClNO2RedExcellentChlorinated structure enhances stability
Vat Red 10C18H14N2O4Bright RedVery GoodContains additional functional groups for enhanced solubility
Vat Red 1C16H12N2O4Dark RedExcellentKnown for broader application range

Uniqueness of Vat Red MR

Vat Red MR's uniqueness lies in its chlorinated structure, which contributes to its exceptional fastness properties compared to other vat dyes. This characteristic allows it to maintain color integrity even under harsh washing conditions or exposure to light

Historical Development of Anthraquinonoid Vat Dye Synthesis

The foundation of anthraquinoid vat dyes traces back to René Bohn’s 1901 discovery of Indanthrene Blue (C.I. Vat Blue 4) at BASF, achieved through the fusion of 2-aminoanthraquinone with caustic potash under indigo reaction conditions. This breakthrough demonstrated the viability of anthraquinone derivatives as lightfast colorants, though early iterations faced challenges in cost and complexity. Scottish industrialist James Morton later recognized the commercial potential of these dyes after observing their fade resistance in greenhouse tests, leading to the establishment of Morton Sundour Fabrics in 1906.

World War I disrupted German dye exports, prompting Morton and Rudolf Hübner to independently recreate anthraquinoid vat dyes in Scotland by 1915. Their work culminated in the 1919 launch of Caledon dyes, including early analogs of Vat Red MR, under Scottish Dyes Ltd.. Parallel developments in the United States, such as Du Pont’s 1919 production of anthraquinone vat dyes, relied on naphthalene-derived phthalic anhydride—a key intermediate synthesized via vapor-phase oxidation. These efforts established the industrial infrastructure necessary for large-scale anthraquinoid dye manufacturing.

Table 1: Key Milestones in Anthraquinoid Vat Dye Development

YearDevelopmentContributorsSignificance
1901Synthesis of Indanthrene BlueRené Bohn (BASF)First anthraquinoid vat dye
1915Scottish replication of German dyesMorton & HübnerEnabled Allied dye production during WWI
1919Commercial U.S. vat dye productionDu PontBroke German patent dominance

Critical Analysis of Reductive Alkylation Techniques for Vat Red MR

Reductive alkylation plays a pivotal role in functionalizing anthraquinone precursors for Vat Red MR. The process typically involves condensing substituted phenols or anilines with sodium 3,4-dioxo-3,4-dihydronaphthalene-1-sulfonate under alkaline conditions, followed by reduction using sodium hydrosulfite (Na₂S₂O₄). For example, 4-(4-methylphenoxy)naphthalene-1,2-dione—a structural analog of Vat Red MR intermediates—is synthesized via phenol condensation in aqueous KOH, yielding a leuco form that oxidizes to the final dye.

Modern adaptations employ nickel-catalyzed reductive systems to enhance regioselectivity. Recent methodologies, such as those described by Jiang et al., utilize redox-active esters and alkynyl bromides in multicomponent reactions to install alkyl and alkynyl groups onto anthraquinone frameworks. While these methods improve yield and stereocontrol, industrial-scale applications remain limited due to the high cost of noble-metal catalysts.

Catalytic Systems in Large-Scale Vat Dye Manufacturing

Industrial production of Vat Red MR relies on heterogeneous catalysis to optimize anthraquinone functionalization. Early processes employed mercury-catalyzed sulfonation to produce 1-anthraquinonesulfonic acid (“diamond salt”), a precursor for olive and gray dyes. Contemporary methods favor arsenic-free catalysts, such as copper-doped zeolites, to mediate Friedel-Crafts acylations between phthalic anhydride and benzene derivatives.

Table 2: Catalytic Systems in Anthraquinoid Dye Synthesis

CatalystReactionFunction
Mercury sulfateSulfonation of anthraquinoneProduces diamond salt intermediates
Nickel complexesReductive alkylalkynylationInstalls alkyl/alkynyl groups
Copper zeolitesFriedel-Crafts acylationGenerates benzoyl benzoic acids

These systems balance activity and cost, though catalyst recovery remains a challenge in continuous-flow reactors.

Byproduct Management in Industrial Synthesis Processes

The synthesis of Vat Red MR generates hazardous byproducts, including aromatic sulfonic acids and heavy metal residues. Mercury-contaminated wastewater from diamond salt production necessitates ion-exchange purification, while arsenic byproducts require precipitation as sulfides. Advances in solvent recycling, such as closed-loop systems for dimethylformamide (DMF), reduce organic waste by 40–60% in modern facilities.

Phthalic anhydride production—a key step in anthraquinone synthesis—produces maleic anhydride as a byproduct, which is repurposed in polymer manufacturing. Patent EP-0246193-A2 further discloses methods to recover unreacted anthraquinone intermediates via crystallization, minimizing raw material loss. Such strategies align with circular economy principles, though energy-intensive purification steps remain a sustainability challenge.

Vat Red MR belongs to a family of vat dyes characterized by their insolubility in water and requirement for reduction to leuco forms prior to application. Compared to structurally similar vat dyes such as Vat Red 29 and Vat Red 30, Vat Red MR exhibits distinct fastness properties and molecular interactions.

Molecular and Fastness Comparisons

Vat Red 29 (C.I. 71140), a perylene-class dye, demonstrates superior light fastness (ISO rating 6) but moderate wash fastness [5]. In contrast, Vat Red 30 (C.I. 56065), an amino ketone derivative, shows enhanced affinity for cellulose due to its chlorinated aniline moiety [7]. Vat Red MR’s hypothetical structure—likely featuring a naphthoquinone core—suggests intermediate fastness characteristics, balancing light resistance with wash durability.

PropertyVat Red 29 [5]Vat Red 30 [7]Vat Red MR (Inferred)
Light Fastness6 (ISO)5 (ISO)5-6
Wash Fastness4-544-5
Affinity for CottonModerateHighHigh

The table highlights how structural variations influence performance. Vat Red 29’s extended conjugated system improves light stability, while Vat Red 30’s chlorinated groups enhance fiber penetration [5] [7].

Application Efficiency in Modern Processes

Recent advancements in spin-dyeing, such as the Ioncell method, demonstrate that vat dyes can be incorporated directly into cellulose matrices during fiber production [2]. This technique, which embeds dyes like Vat Red MR within regenerated cellulose fibers, reduces water consumption by 95% compared to conventional exhaust dyeing [2]. The embedded dye exhibits comparable fastness to post-dyed fabrics, with tenacity exceeding 1.5 cN/dtex in spun fibers [2].

Oxidation-Reduction Dynamics in Indigooid Dye Fixation

The fixation of Vat Red MR relies on reversible redox chemistry, transitioning between insoluble pigment and soluble leuco forms. This process ensures molecular integration with cellulose fibers.

Reduction Mechanisms

Sodium hydrosulfite (Na₂S₂O₄) remains the primary reducing agent, converting the ketone groups of Vat Red MR to hydroxyl derivatives in alkaline conditions [6]. The leuco form’s solubility enables diffusion into fiber micropores. Recent studies propose alternative reductants like thiourea dioxide to minimize sulfurous byproducts, though industrial adoption remains limited [6].

Oxidation and Fixation

Post-dyeing oxidation regenerates the insoluble pigment. Atmospheric oxygen suffices for small-scale operations, while chemical oxidants like sodium perborate accelerate the process in continuous dyeing systems [6]. The equilibrium reaction can be represented as:

$$ \text{Dye}{\text{(oxidized)}} + 2e^- \leftrightarrow \text{Dye}{\text{(leuco)}} $$

This redox reversibility ensures covalent bonding with cellulose hydroxyl groups, explaining Vat Red MR’s exceptional wash fastness [2] [6].

Advanced Leuco Compound Application Methodologies

Innovative approaches optimize Vat Red MR’s utilization, addressing environmental and efficiency concerns.

Spin-Dyeing Integration

The Ioncell process dissolves cellulose in ionic liquids (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene acetate) alongside Vat Red MR, producing pre-dyed fibers with 98% dye retention [2]. This method eliminates post-dyeing effluent and reduces energy consumption by 40% compared to traditional vatting [2].

Solubilized Vat Dyes (Leuco Esters)

Leuco esters of Vat Red MR, such as sulfonated derivatives, enable aqueous application without alkaline reduction [6]. These compounds hydrolyze under acidic conditions, regenerating the pigment in situ. Key advantages include:

  • Reduced chemical usage: Eliminates hydrosulfite dependence
  • Enhanced process control: pH-triggered fixation minimizes uneven dyeing
  • Compatibility with blended fabrics: Simultaneous dyeing of cellulose-polyester mixes [6]

Digital Printing Adaptations

Recent trials apply Vat Red MR in pigment dispersion inks for inkjet printing. Post-printing reduction and fixation yield precise patterns with 90% color yield, rivaling screen-printed textiles [4] [5].

The discharge of textile effluents containing Vat Red MR and related dyes represents a significant environmental challenge for aquatic ecosystems worldwide. Research demonstrates that textile dye effluents fundamentally alter the physicochemical properties of receiving water bodies, leading to cascading ecological effects throughout aquatic food webs [1] [2].

Physical and Chemical Alterations

Textile effluents containing vat dyes create immediate physical disruptions to aquatic environments through coloration and turbidity increases. The presence of Vat Red MR and similar compounds in water bodies significantly reduces light penetration through the water column, creating what researchers term "optical pollution" [3]. This phenomenon directly impairs photosynthetic processes in primary producers, including phytoplankton and submerged aquatic vegetation, which form the foundation of aquatic food webs [4] [5].

The chemical composition of textile wastewater demonstrates severe departures from natural water chemistry parameters. Studies of textile wastewater-impacted freshwater systems reveal conductivity levels reaching 1750 microsiemens per centimeter, chemical oxygen demand of 2110 milligrams per liter, and biochemical oxygen demand of 850 milligrams per liter, all significantly exceeding permissible environmental limits [6]. These elevated parameters indicate substantial organic loading that depletes dissolved oxygen concentrations essential for aquatic life survival [1].

Toxicological Effects on Aquatic Organisms

Comprehensive toxicity assessments reveal that textile dye effluents, including those containing vat dyes, exhibit acute toxicity across multiple taxonomic groups. Bioassays using Daphnia magna, a standard test organism for aquatic toxicity evaluation, demonstrate 48-hour effective concentration values for textile dyes ranging from 10 to 100 milligrams per liter, classifying these compounds as moderately toxic [7]. Studies employing Vibrio fischeri bacteria show even greater sensitivity, with reactive dyes exhibiting effective concentration values as low as 10.14 milligrams per liter [8].

Fish species demonstrate particularly concerning responses to textile dye exposure. Research on Tilapia mossambica exposed to Acid Blue 113 reveals significant decreases in carbohydrate, protein, and lipid content in both liver and muscle tissues, accompanied by elevated levels of transaminase enzymes indicating cellular damage [9]. Similar studies on Labeo rohita exposed to tartrazine dye show substantial hematological changes, including reduced hemoglobin levels and alterations in red blood cell morphology indicative of anemic conditions [10].

Ecosystem-Level Consequences

The broader ecological implications of textile dye contamination extend beyond individual organism toxicity to encompass fundamental alterations in ecosystem structure and function. The reduction in primary productivity caused by light attenuation creates bottom-up effects that propagate through entire food webs [5]. Zooplankton communities, which serve as crucial links between primary producers and higher trophic levels, experience reduced feeding efficiency when exposed to microfiber and dye contamination, potentially leading to malnutrition and reduced nutritional value for their predators [11].

Microbial communities in textile wastewater-impacted environments show dramatic taxonomic shifts compared to pristine systems. Research indicates that contaminated sediments exhibit dominance by stress-tolerant archaeal species, comprising 48.6 percent of the microbial community, compared to more diverse bacterial assemblages in uncontaminated environments [6]. These microbial community alterations have profound implications for biogeochemical cycling and ecosystem resilience.

Bioaccumulation Patterns in Benthic Organisms

Benthic organisms represent critical sentinels for assessing the environmental fate of Vat Red MR and associated textile contaminants due to their intimate contact with sediment-bound pollutants and their position as foundation species in aquatic food webs. Research demonstrates that bioaccumulation patterns in benthic fauna are governed by complex interactions between contaminant properties, organism biology, and environmental geochemistry [12] [13].

Mechanisms of Bioaccumulation

Studies utilizing the benthic amphipod Leptocheirus plumulosus reveal that dietary uptake pathways dominate metal bioaccumulation from textile dye-contaminated sediments, with ingested particles contributing more than 90 percent of total metal body burden at environmentally relevant ingestion rates [14]. This finding contradicts traditional equilibrium partitioning models and emphasizes the importance of feeding behavior in determining contaminant exposure levels.

The bioaccumulation process in benthic organisms follows complex kinetic patterns influenced by multiple environmental variables. Research on polychaete worms exposed to copper and zinc concentrations typical of low-contamination coastal sediments demonstrates significant biomarker responses, including deoxyribonucleic acid damage and protein concentration changes, even at concentrations considered environmentally safe [15]. These findings suggest that current sediment quality guidelines may underestimate the biological impacts of textile-derived metal contamination.

Organism-Specific Accumulation Patterns

Different benthic taxa exhibit distinct bioaccumulation characteristics based on their feeding strategies and physiological adaptations. Filter-feeding bivalves demonstrate bioaccumulation factors ranging from 50 to 500 times sediment concentrations for trace metals commonly associated with textile dyes [16]. Deposit-feeding polychaetes show variable accumulation patterns dependent on sediment organic carbon content and feeding selectivity, with accumulation factors increasing proportionally to the quality and quantity of ingested organic matter [13].

Benthic copepods represent particularly efficient accumulators of textile-derived contaminants through oral intake mechanisms. Experimental studies demonstrate that these organisms concentrate dyes and associated metals through direct ingestion of contaminated water, with bioaccumulation efficiency strongly correlated with exposure concentration and duration [17]. Marine benthic flora, including macroalgae, exhibit extraordinarily high bioconcentration factors, with pharmaceutical compounds detected at concentrations up to 24,000 times higher than surrounding water concentrations [18].

Environmental Factors Influencing Bioaccumulation

Sediment geochemistry plays a fundamental role in determining contaminant bioavailability and subsequent bioaccumulation in benthic organisms. Research demonstrates that organic carbon content, grain size distribution, and redox conditions significantly influence the partitioning of textile dye-associated metals between sediment phases and porewater [19]. Acid-volatile sulfide concentrations in sediments provide important binding sites for metals, potentially reducing bioavailability under anoxic conditions but increasing mobility during sediment oxidation events.

Temporal variations in organic matter inputs, particularly during eutrophication events, substantially enhance bioaccumulation rates in benthic species. Studies in the Baltic and Kattegat Seas demonstrate that microalgae additions proportionally increase hydrophobic organic contaminant bioaccumulation in blue mussels, brittle stars, and polychaete worms, contrary to dilution effects predicted by equilibrium partitioning theory [13]. This enhancement occurs because high-quality algal organic carbon facilitates contaminant transfer through dietary pathways.

Trophic Transfer Implications

Bioaccumulation in benthic organisms has significant implications for contaminant transfer to higher trophic levels. Benthic macrofauna serve as important prey items for commercially and ecologically important fish species, creating pathways for textile dye contaminants to enter human food chains [12]. Research indicates that bioturbation activities by benthic organisms enhance the release of hydrophobic organic contaminants from sediments to overlying water, facilitating benthic-pelagic coupling of pollutants [13].

The biomagnification potential of textile dye-associated contaminants varies significantly among different compound classes and organism types. Heavy metals commonly associated with vat dyes, including chromium, lead, and zinc, show consistent bioaccumulation across benthic taxa, with concentrations in organisms often exceeding sediment concentrations by factors of 10 to 1000 [20]. These elevated tissue concentrations pose risks not only to the benthic organisms themselves but also to their predators throughout the aquatic food web.

Photocatalytic Degradation Byproducts in Aquatic Systems

The application of photocatalytic treatment systems for textile dye degradation has emerged as a promising approach for reducing the environmental impact of compounds like Vat Red MR. However, the formation of degradation byproducts during these processes introduces new considerations for aquatic ecosystem safety and requires comprehensive ecotoxicological evaluation [21] [22].

Photocatalytic Degradation Mechanisms and Products

Photocatalytic degradation of textile dyes proceeds through complex mechanisms involving the generation of highly reactive hydroxyl radicals and other oxidizing species. Research demonstrates that titanium dioxide-based photocatalytic systems achieve degradation efficiencies exceeding 85 percent for most commercial textile dyes under optimized conditions [23]. However, the degradation process rarely achieves complete mineralization to carbon dioxide and water, instead producing a variety of intermediate compounds with potentially altered toxicological properties [21].

Studies of vat dye degradation reveal particular challenges compared to other dye classes. Research indicates that vat dyes exhibit greater recalcitrance to photocatalytic treatment, with some systems showing less than 30 percent chemical oxygen demand removal and no significant color removal for certain vat dye formulations [22]. This recalcitrance stems from the complex aromatic structure and high stability that characterize vat dyes, including Vat Red MR.

Byproduct Toxicity Assessment

Comprehensive ecotoxicological evaluation of photocatalytic degradation byproducts reveals complex toxicity patterns that vary significantly depending on treatment conditions and target compounds. Studies using planarian Girardia tigrina as test organisms demonstrate that certain photocatalytic systems produce byproducts with higher acute toxicity than parent compounds [24]. Specifically, degradation of methylene blue using peracetic acid and sodium carbonate without solar radiation resulted in byproducts exhibiting greater toxicity to aquatic organisms than the original dye.

Conversely, other photocatalytic systems demonstrate significant toxicity reduction in degradation products. Research on Eriochrome Black T degradation using innovative heterostructured photocatalysts shows up to 30 percent reduction in cellular toxicity compared to the parent compound [25]. These findings highlight the critical importance of treatment system optimization and thorough byproduct characterization in photocatalytic dye treatment applications.

Environmental Fate of Degradation Products

The environmental fate of photocatalytic degradation byproducts depends on multiple factors, including their chemical structure, persistence, and interactions with aquatic ecosystem components. Studies indicate that incomplete mineralization of textile dyes can produce aromatic amines and other intermediate compounds that may exhibit enhanced mobility and bioavailability compared to parent dyes [26]. These byproducts often retain sufficient stability to persist in aquatic environments while potentially exhibiting altered toxicological properties.

Research on azo dye photodegradation reveals particular concerns regarding byproduct formation. The cleavage of azo bonds during photocatalytic treatment produces aromatic amines that are recognized as potentially carcinogenic and mutagenic compounds [26]. Even at low concentrations, these degradation products can exert significant biological effects on aquatic organisms and may bioaccumulate in food webs due to their lipophilic properties.

Advanced Treatment Considerations

The development of advanced photocatalytic systems aims to address byproduct formation concerns through enhanced mineralization and reduced toxicity. Research demonstrates that hybrid treatment approaches, combining photocatalysis with other advanced oxidation processes, can achieve more complete contaminant destruction and reduced byproduct toxicity [27]. Systems utilizing modified photocatalysts, such as tungsten-doped titanium dioxide, show improved degradation efficiency and reduced formation of problematic intermediate compounds [28].

Time-dependent studies of photocatalytic treatment reveal that extending irradiation periods generally reduces byproduct toxicity through continued oxidation of intermediate compounds. Research on atrazine photodegradation demonstrates exponential decreases in algal toxicity with increasing irradiation time up to three hours, although variability in toxicity responses increases with longer treatment periods [29]. This temporal pattern suggests that optimizing treatment duration represents a critical factor in minimizing byproduct-related environmental risks.

Implications for Water Treatment Applications

The formation and environmental fate of photocatalytic degradation byproducts have important implications for the application of these technologies in textile wastewater treatment. While photocatalytic systems offer significant advantages in terms of energy efficiency and environmental sustainability, the potential for byproduct formation necessitates comprehensive treatment optimization and post-treatment monitoring [27]. Current research emphasizes the need for integrated treatment approaches that combine photocatalysis with biological or physical treatment steps to ensure complete contaminant removal and minimize ecological risks.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

283.0400063 g/mol

Monoisotopic Mass

283.0400063 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

Explore Compound Types